4-(4-Ethylcyclohexyl)cyclohexanone
Overview
Description
4-(4-Ethylcyclohexyl)cyclohexanone is an organic compound with the molecular formula C14H24O. It is a colorless to light-yellow liquid at room temperature and has a molecular weight of 208.34 g/mol . This compound is characterized by the presence of two cyclohexane rings, one of which is substituted with an ethyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Ethylcyclohexyl)cyclohexanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-ethylcyclohexylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexylbenzene followed by oxidation to introduce the ketone functional group. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylcyclohexyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Various substituted cyclohexanones depending on the nucleophile used
Scientific Research Applications
4-(4-Ethylcyclohexyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving the interaction of cyclohexanone derivatives with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of liquid crystal polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethylcyclohexyl)cyclohexanone depends on its application. For instance, in the context of liquid crystal polymers, the compound influences the mesophase behavior of the polymer due to its structural features. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Ethylcyclohexanone: Similar in structure but lacks the additional cyclohexane ring.
Cyclohexanone: A simpler ketone with only one cyclohexane ring.
4-Methylcyclohexyl)cyclohexanone: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
4-(4-Ethylcyclohexyl)cyclohexanone is unique due to the presence of two cyclohexane rings and an ethyl substituent, which confer distinct physical and chemical properties. This structural complexity allows for diverse applications in various fields .
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCIOWLZPJIEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450898, DTXSID101335281 | |
Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150763-13-6, 149975-97-3 | |
Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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